2-(Then-3-yl)thioacetamide
CAS No.: 175203-99-3
Cat. No.: VC0069493
Molecular Formula: C6H7NS2
Molecular Weight: 157.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175203-99-3 |
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Molecular Formula | C6H7NS2 |
Molecular Weight | 157.3 g/mol |
IUPAC Name | 2-thiophen-3-ylethanethioamide |
Standard InChI | InChI=1S/C6H7NS2/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) |
Standard InChI Key | ZCJGVSABDFPROI-UHFFFAOYSA-N |
SMILES | C1=CSC=C1CCC(=S)N |
Canonical SMILES | C1=CSC=C1CC(=S)N |
Introduction
Chemical Structure and Properties
2-(Then-3-yl)thioacetamide is structurally related to thioacetamide (C₂H₅NS), which is a well-characterized organosulfur compound. While thioacetamide consists of a simple thioamide group with a methyl substituent, 2-(Then-3-yl)thioacetamide incorporates a thenyl group, increasing its structural complexity and potential reactivity patterns .
Physical Properties
Based on the properties of related compounds, the physical characteristics of 2-(Then-3-yl)thioacetamide can be extrapolated as follows:
Property | Value/Description |
---|---|
Appearance | Likely white to off-white crystalline solid |
Solubility | Likely soluble in water and common organic solvents |
Melting Point | Expected to be in the range of 100-130°C (based on similar compounds) |
Molecular Formula | C₇H₇NS₂ (estimated) |
Functional Groups | Thioacetamide, thiophene ring |
The compound contains sulfur atoms from both the thioacetamide functional group and the thiophene ring, making it particularly interesting for coordination chemistry and biological applications .
Structural Comparison
Compared to the parent compound thioacetamide, 2-(Then-3-yl)thioacetamide demonstrates enhanced structural complexity that alters its chemical behavior. The thiophene ring introduces aromaticity and additional reactivity sites, while the sulfur atoms serve as potential coordination points for metal ions .
Chemical Reactivity
The reactivity of 2-(Then-3-yl)thioacetamide can be understood by examining the characteristic reactions of both the thioacetamide functional group and the thiophene moiety.
Hydrolysis
Like thioacetamide, the thioamide group in 2-(Then-3-yl)thioacetamide would be susceptible to hydrolysis in both acidic and basic conditions:
In acidic solution:
R-CSNH₂ + 2H₂O → (NH₄⁺) + R-COO⁻ + H₂S
In alkaline solution:
R-CSNH₂ + 2OH⁻ → NH₃ + R-COO⁻ + HS⁻
Where R represents the then-3-yl group. This hydrolysis property makes it potentially useful as a controlled source of hydrogen sulfide in chemical reactions .
Metal Coordination
The sulfur atoms in 2-(Then-3-yl)thioacetamide can coordinate with various metal ions to form complexes. This property is shared with thioacetamide, which is used in qualitative inorganic analysis for the precipitation of metal sulfides:
M²⁺ + R-C(S)NH₂ + H₂O → MS + R-C(O)NH₂ + 2H⁺
Where M represents metal ions such as Ni, Pb, Cd, or Hg. The presence of the additional sulfur atom in the thiophene ring could potentially enhance these coordination properties .
Applications in Synthesis and Research
2-(Then-3-yl)thioacetamide has potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis
As a functionalized thioacetamide derivative, this compound can serve as a versatile building block in the synthesis of more complex structures:
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Precursor for heterocyclic compounds
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Reagent in cyclization reactions
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Intermediate in the synthesis of sulfur-containing bioactive molecules
Medicinal Chemistry
Compounds containing thioacetamide and thiophene moieties have demonstrated various biological activities, suggesting potential applications for 2-(Then-3-yl)thioacetamide in drug discovery:
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Similar thiophene derivatives have shown antimicrobial and antifungal properties
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Thioacetamide-containing compounds have been investigated as potential therapeutic agents
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The thenyl group can enhance binding to specific biological targets, potentially increasing efficacy
Research Applications
In research settings, the compound may find use in:
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Study of liver disease models (based on thioacetamide's known hepatotoxic properties)
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Investigation of novel metal-organic complexes
Analytical Methods and Characterization
Characterization of 2-(Then-3-yl)thioacetamide would typically involve various analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
Standard spectroscopic methods would include:
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NMR Spectroscopy: ¹H and ¹³C NMR would reveal characteristic signals for the thiophene protons and the thioacetamide group
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IR Spectroscopy: Would show distinctive absorption bands for the C=S (typically 1050-1200 cm⁻¹) and N-H stretching vibrations
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Mass Spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
Purification and analysis would likely employ:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) if the compound is sufficiently volatile
Comparison with Related Compounds
2-(Then-3-yl)thioacetamide can be compared with other structurally related compounds to better understand its chemical behavior and potential applications.
Structural Analogues
Compound | Structural Relationship | Key Differences |
---|---|---|
Thioacetamide | Parent compound | Lacks the thenyl group |
2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetic Acid Methyl Ester | Contains similar thiophene moieties | Different functional group (ester vs. thioamide) |
Thieno[2,3-b]thiophene derivatives | Contains fused thiophene rings | More complex heterocyclic system |
These structural relationships provide insight into how the 2-(Then-3-yl)thioacetamide might behave in various chemical contexts .
Functional Group Comparison
The thioacetamide functional group in 2-(Then-3-yl)thioacetamide shares properties with other thioamides but is modified by the presence of the thenyl group:
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Increased steric hindrance around the thioamide group
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Potential for electronic interaction between the thiophene sulfur and the thioamide group
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Different hydrolysis kinetics compared to simpler thioamides
Future Research Directions
Based on the current understanding of 2-(Then-3-yl)thioacetamide and related compounds, several promising research avenues emerge.
Synthetic Methodology Development
Future research might focus on:
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Optimizing synthetic routes to improve yield and purity
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Developing selective functionalization methods for the thiophene ring
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Exploring green chemistry approaches to synthesize the compound
Biological Activity Exploration
Investigating the biological properties of 2-(Then-3-yl)thioacetamide could include:
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Screening for antimicrobial, antifungal, or anticancer activity
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Comparing its hepatotoxicity profile with that of thioacetamide
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Exploring structure-activity relationships through systematic modification
Material Science Applications
The unique structure and sulfur content suggest potential applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume